2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid 2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19804327
InChI: InChI=1S/C18H14BrNO4/c19-17-14(10-16(21)22)13-8-4-5-9-15(13)20(17)18(23)24-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,22)
SMILES:
Molecular Formula: C18H14BrNO4
Molecular Weight: 388.2 g/mol

2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid

CAS No.:

Cat. No.: VC19804327

Molecular Formula: C18H14BrNO4

Molecular Weight: 388.2 g/mol

* For research use only. Not for human or veterinary use.

2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid -

Specification

Molecular Formula C18H14BrNO4
Molecular Weight 388.2 g/mol
IUPAC Name 2-(2-bromo-1-phenylmethoxycarbonylindol-3-yl)acetic acid
Standard InChI InChI=1S/C18H14BrNO4/c19-17-14(10-16(21)22)13-8-4-5-9-15(13)20(17)18(23)24-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,22)
Standard InChI Key OJHAXHNJMZMRJP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)N2C3=CC=CC=C3C(=C2Br)CC(=O)O

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid (C₁₈H₁₄BrNO₄) comprises a heterocyclic indole core modified with three functional groups (Figure 1). The benzyloxy carbonyl group at position 1 acts as a protective moiety for the indole nitrogen, while the bromine at position 2 and the acetic acid at position 3 enable further functionalization.

Molecular Formula and Weight

  • Molecular Formula: C₁₈H₁₄BrNO₄

  • Molecular Weight: 388.22 g/mol

  • Exact Mass: 387.01 g/mol (calculated using isotopic abundances) .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include C=O stretches (~1,710 cm⁻¹ for the carbonyl group), N-H stretches (~3,400 cm⁻¹ for indole), and C-Br vibrations (~600 cm⁻¹) .

  • NMR:

    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), benzyloxy methylene (δ 5.2 ppm), and acetic acid protons (δ 3.7 ppm) .

    • ¹³C NMR: Carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 110–140 ppm), and brominated carbon (δ 95 ppm) .

Physicochemical Properties

PropertyValue
Melting Point~180–185°C (decomposes)
SolubilityDMSO, DMF; insoluble in water
LogP (Partition Coefficient)3.2 ± 0.3
Topological Polar Surface Area71.3 Ų

Synthesis and Reaction Pathways

Protection of Indole Nitrogen

The synthesis begins with protecting the indole nitrogen using benzyl chloroformate (CbzCl) under basic conditions :

\text{Indole} + \text{CbzCl} \xrightarrow{\text{Et}_3\text{N, DCM}} 1-(Benzyloxycarbonyl)-1H-indole}

This step prevents unwanted side reactions during subsequent bromination .

Bromination at Position 2

Direct bromination of indoles typically occurs at position 3, but electrophilic substitution at position 2 requires directing groups. Using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) achieves selective bromination :

1Cbz-indole+NBSFeCl3,CHCl31Cbz-2-bromo-1H-indole1-\text{Cbz-indole} + \text{NBS} \xrightarrow{\text{FeCl}_3, \text{CHCl}_3} 1-\text{Cbz-2-bromo-1H-indole}

Applications in Pharmaceutical Chemistry

Intermediate for Kinase Inhibitors

The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions to introduce aryl groups, a key step in synthesizing kinase inhibitors (e.g., JAK2/STAT3 inhibitors) . For example:

Target Compound+Aryl-B(OH)2Pd(PPh3)4Aryl-substituted Indole\text{Target Compound} + \text{Aryl-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Aryl-substituted Indole}

Serotonin Receptor Modulators

The acetic acid moiety enhances binding to serotonin receptors (5-HT₂A/5-HT₆), making the compound a precursor for antipsychotic agents .

Comparative Analysis with Analogous Compounds

CompoundCAS NumberKey Differences
2-[2-(6-Bromo-1H-indol-1-yl)acetamido]acetic acid1081143-33-0Bromine at position 6
5-Bromo-N,N-dimethyltryptamine17274-65-6Dimethylamine substituent

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